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molecular formula C10H16N5O4P B8426666 9-(4-(Phosphonomethoxy)butyl)adenine

9-(4-(Phosphonomethoxy)butyl)adenine

Cat. No. B8426666
M. Wt: 301.24 g/mol
InChI Key: FGSXDBQWHXPDSQ-UHFFFAOYSA-N
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Patent
US05650510

Procedure details

To a slurry of 0.962 g (22.8 mmol) of 57% NaH in 150 ml of distilled DMF was added in one portion 3.363 gm (24.9 mmol) of adenine. The mixture was heated at 80° for 1 hr. and then cooled to 30° and 6.30 g (20.7 mmol) of 4-(diethylphosphonomethoxy)-1-bromobutane was added and the mixture was warmed to 60° and stirred for 2 hrs. The solvent was then removed under high vacuum and the residue was triturated three times with 100 ml of CH2Cl2 and filtered. The combined filtrates were evaporated and purified by SiO2 chromatography to give 4.9 g (66%) of Ia product as a white crystalline material mp 67°.
Name
Quantity
0.962 g
Type
reactant
Reaction Step One
Quantity
3.363 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
4-(diethylphosphonomethoxy)-1-bromobutane
Quantity
6.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N:3]1[C:11]([NH2:12])=[C:10]2[C:6]([N:7]=[CH:8][NH:9]2)=[N:5][CH:4]=1.C([O:15][P:16]([CH2:21][O:22][CH2:23][CH2:24][CH2:25][CH2:26]Br)([O:18]CC)=[O:17])C>CN(C=O)C>[P:16]([CH2:21][O:22][CH2:23][CH2:24][CH2:25][CH2:26][N:7]1[CH:8]=[N:9][C:10]2[C:6]1=[N:5][CH:4]=[N:3][C:11]=2[NH2:12])([OH:18])([OH:17])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
0.962 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3.363 g
Type
reactant
Smiles
N1=CN=C2N=CNC2=C1N
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
4-(diethylphosphonomethoxy)-1-bromobutane
Quantity
6.3 g
Type
reactant
Smiles
C(C)OP(=O)(OCC)COCCCCBr

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 80° for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
and then cooled to 30°
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 60°
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under high vacuum
CUSTOM
Type
CUSTOM
Details
the residue was triturated three times with 100 ml of CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated
CUSTOM
Type
CUSTOM
Details
purified by SiO2 chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
P(=O)(O)(O)COCCCCN1C2=NC=NC(=C2N=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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